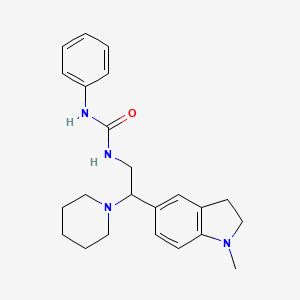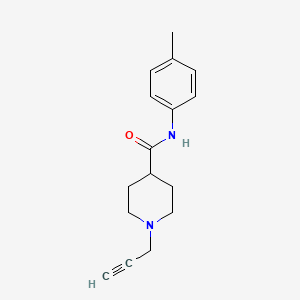
Ethyl 5,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate is a chemical compound with the molecular formula C14H15NO5 . It has a molecular weight of 277.27 .
Molecular Structure Analysis
The molecular structure of Ethyl 5,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate consists of a quinoline core, which is a heterocyclic aromatic organic compound. It has two methoxy groups attached at the 5 and 7 positions, a carboxylate group at the 3 position, and an ethyl group attached to the carboxylate .Wissenschaftliche Forschungsanwendungen
Synthetic Applications
Halogen Bonding in Crystal Structures : One study explored the crystal structures of quinolone compounds, including Ethyl 5,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate derivatives, highlighting the role of halogen bonding (O...I interactions) in organizing molecules into infinite chains. This insight is valuable for designing materials with specific structural properties (Bauer, Milić, & Modrić, 2009).
One-Pot Synthesis Routes : Research has developed facile one-pot synthesis methods for 3-aminoquinolines, utilizing Ethyl 6,7-dimethoxy-3-aminoquinoline-2-carboxylate as a key intermediate. Such synthetic routes are crucial for efficiently producing complex molecules for further pharmaceutical applications (Wang, Boschelli, Johnson, & Honores, 2004).
Medicinal Chemistry Applications
Anticancer Activity : A study synthesized new derivatives of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid and evaluated their anticancer activity against the breast cancer MCF-7 cell line. Compounds showed significant activity, illustrating the potential of Ethyl 5,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate derivatives as anticancer agents (Gaber et al., 2021).
Antihypoxic Activity : Research focused on the synthesis of N-R-amides derived from Ethyl 5,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate, demonstrating high antihypoxic effects. This suggests potential applications in developing treatments for conditions associated with hypoxia (Ukrainets, Mospanova, & Davidenko, 2014).
Antibacterial Activity : Synthesis and evaluation of novel quinolone derivatives have shown moderate activity against various bacterial species, highlighting the compound's utility in developing new antibacterial agents (Abu-Sheaib et al., 2008).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 5,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate involves the condensation of 2,6-dimethoxyaniline with ethyl acetoacetate followed by cyclization and esterification reactions.", "Starting Materials": [ "2,6-dimethoxyaniline", "ethyl acetoacetate", "sodium ethoxide", "acetic anhydride", "sulfuric acid", "sodium bicarbonate", "ethyl alcohol", "water" ], "Reaction": [ "Step 1: Dissolve 2,6-dimethoxyaniline in ethyl alcohol and add sodium ethoxide. Stir the mixture for 30 minutes at room temperature.", "Step 2: Add ethyl acetoacetate to the reaction mixture and stir for 2 hours at room temperature.", "Step 3: Heat the reaction mixture to 80°C and add acetic anhydride dropwise. Stir for 1 hour at 80°C.", "Step 4: Cool the reaction mixture to room temperature and add sulfuric acid. Stir for 30 minutes at room temperature.", "Step 5: Add sodium bicarbonate to the reaction mixture to neutralize the acid. Extract the product with ethyl alcohol.", "Step 6: Concentrate the ethyl alcohol extract and recrystallize the product from a mixture of ethyl alcohol and water to obtain Ethyl 5,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate." ] } | |
CAS-Nummer |
82419-92-9 |
Produktname |
Ethyl 5,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate |
Molekularformel |
C14H15NO5 |
Molekulargewicht |
277.276 |
IUPAC-Name |
ethyl 5,7-dimethoxy-4-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C14H15NO5/c1-4-20-14(17)9-7-15-10-5-8(18-2)6-11(19-3)12(10)13(9)16/h5-7H,4H2,1-3H3,(H,15,16) |
InChI-Schlüssel |
ADEAMHUSQBWKCL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C(=CC(=C2)OC)OC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yl-(4-pyrimidin-2-ylpiperazin-1-yl)methanone](/img/structure/B2628146.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2628147.png)


![3-(2-ethoxyethyl)-9-(4-ethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2628150.png)
![N-(2,5-difluorophenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetamide](/img/structure/B2628151.png)

![N-(3,5-dimethylphenyl)-2-(2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2628153.png)
![2-Chloro-N-(2-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)propanamide](/img/structure/B2628154.png)
![1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea](/img/structure/B2628156.png)

![2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2628162.png)

